molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9

Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-

Cat. No.: B11878998
CAS No.: 666234-41-9
M. Wt: 229.19 g/mol
InChI Key: GACOCUXGIUVFHT-UHFFFAOYSA-N
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Description

5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione can be achieved through several methods. One common approach involves the Perkin rearrangement of 3-Bromo-5,6-Dihydro-6-Methyl-2H-Pyrano[3,2-c]Quinoline-2,5-Dione . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the rearrangement process.

Industrial Production Methods

While specific industrial production methods for 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]quinoline: Shares a similar fused ring structure but lacks the methyl group.

    Pyrano[3,2-c]quinoline: Contains a pyran ring instead of a furan ring.

    Quinoline: The parent compound without the fused furan ring.

Uniqueness

5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is unique due to the presence of the methyl group and the specific arrangement of the furan and quinoline rings

Properties

CAS No.

666234-41-9

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

5-methylfuro[3,2-c]quinoline-2,3,4-trione

InChI

InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3

InChI Key

GACOCUXGIUVFHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3

Origin of Product

United States

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